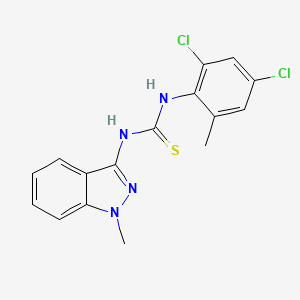

N-(2,4-Dichloro-6-methylphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea

Descripción general

Descripción

N-(2,4-Dichloro-6-methylphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea is a useful research compound. Its molecular formula is C16H14Cl2N4S and its molecular weight is 365.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2,4-Dichloro-6-methylphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea is a synthetic compound characterized by its unique molecular structure, which includes a thiourea moiety and indazole derivatives. Its molecular formula is C16H14Cl2N4S, with a molecular weight of 365.3 g/mol. This compound has garnered attention in biological research due to its potential therapeutic applications.

Anticancer Activity

Indazole-containing compounds have been extensively researched for their anticancer properties. The structure of this compound suggests potential activity against cancer cell lines. A review highlighted that indazole derivatives can inhibit various kinases involved in cancer progression, such as FGFR (Fibroblast Growth Factor Receptor) and ERK (Extracellular signal-regulated kinase), with some compounds showing IC50 values in the low nanomolar range .

The biological activity of thiourea derivatives often involves interaction with specific biological targets. For instance, the indazole moiety can participate in hydrogen bonding and π-stacking interactions with target proteins, enhancing the compound's binding affinity. This mechanism is crucial for the inhibition of enzymes and receptors involved in disease pathways.

Case Study 1: Antimicrobial Activity

In a study focusing on antimicrobial agents derived from thioureas, several compounds exhibited potent activity against multidrug-resistant strains of bacteria. The most effective compounds showed MIC values as low as 32 µg/mL against Staphylococcus aureus, indicating a promising avenue for the development of new antimicrobial therapies .

Case Study 2: Anticancer Activity

Another investigation into indazole derivatives revealed their capacity to inhibit tumor growth in various cancer cell lines. Compounds similar to this compound demonstrated significant inhibition of cell proliferation with IC50 values ranging from 10 to 100 nM in different assays targeting FGFR and ERK pathways .

Data Table: Biological Activities of Related Thiourea Compounds

| Compound Name | Activity Type | Target/Pathway | IC50/MIC Values |

|---|---|---|---|

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Antimicrobial | Various bacterial strains | MIC = 32 µg/mL (S. aureus) |

| Indazole Derivative A | Anticancer | FGFR/ERK pathways | IC50 = 25 nM |

| Indazole Derivative B | Anticancer | FGFR/ERK pathways | IC50 = 69 nM |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

N-(2,4-Dichloro-6-methylphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea has been investigated for its potential therapeutic properties. Some notable areas include:

- Anticancer Activity : Research has indicated that thiourea derivatives can exhibit cytotoxic effects against various cancer cell lines. The presence of the indazole moiety is hypothesized to enhance this activity through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Compounds with similar structures have shown promise as antimicrobial agents. Studies suggest that modifications to the thiourea structure can lead to enhanced efficacy against bacterial and fungal strains.

Agrochemical Applications

The compound's structural characteristics may also lend themselves to applications in agrochemicals:

- Pesticidal Activity : Thiourea derivatives are known for their potential use as herbicides and fungicides. Preliminary studies suggest that this compound could inhibit specific plant pathogens or pests.

Material Science

In material science, the compound could be explored for its properties in:

- Polymer Chemistry : Thioureas can act as cross-linking agents or modifiers in polymer formulations, potentially enhancing mechanical properties or thermal stability.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the cytotoxic effects of various thiourea derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant growth inhibition in breast and lung cancer cells, suggesting a pathway for further development into anticancer therapeutics.

Case Study 2: Agricultural Efficacy

Research conducted on the herbicidal activity of thioureas revealed that certain derivatives significantly reduced weed biomass in controlled experiments. The specific application of this compound demonstrated effective inhibition of common agricultural weeds without adversely affecting crop yield.

Propiedades

IUPAC Name |

1-(2,4-dichloro-6-methylphenyl)-3-(1-methylindazol-3-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N4S/c1-9-7-10(17)8-12(18)14(9)19-16(23)20-15-11-5-3-4-6-13(11)22(2)21-15/h3-8H,1-2H3,(H2,19,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVAQCSCXHNXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=S)NC2=NN(C3=CC=CC=C32)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.